cis-cyclohexane-1,3-diaMine hydrochloride
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Overview
Description
cis-Cyclohexane-1,3-diamine hydrochloride: is a chemical compound with the molecular formula C6H15ClN2. It is a derivative of cyclohexane, where two amino groups are attached to the 1 and 3 positions of the cyclohexane ring in a cis configuration. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-cyclohexane-1,3-diamine hydrochloride typically involves the reduction of cis-1,3-cyclohexanedione followed by amination. One common method starts with the reduction of cis-1,3-cyclohexanedione using sodium borohydride to form cis-1,3-cyclohexanediol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield cis-cyclohexane-1,3-diamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of cis-1,3-cyclohexanedione in the presence of a suitable catalyst, followed by amination and subsequent conversion to the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: cis-Cyclohexane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form cyclohexane derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexane derivatives
Scientific Research Applications
cis-Cyclohexane-1,3-diamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of cis-cyclohexane-1,3-diamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The amino groups in the compound can form hydrogen bonds and coordinate with metal centers, affecting the overall reactivity and stability of the target molecules .
Comparison with Similar Compounds
trans-Cyclohexane-1,3-diamine hydrochloride: Differing in the spatial arrangement of the amino groups.
1,2-Diaminocyclohexane: Amino groups attached to adjacent carbon atoms.
1,4-Diaminocyclohexane: Amino groups attached to opposite carbon atoms.
Uniqueness: cis-Cyclohexane-1,3-diamine hydrochloride is unique due to its cis configuration, which imparts distinct steric and electronic properties compared to its trans isomer and other diaminocyclohexane derivatives. This unique configuration can influence its reactivity, binding affinity, and overall chemical behavior .
Properties
Molecular Formula |
C6H15ClN2 |
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Molecular Weight |
150.65 g/mol |
IUPAC Name |
(1R,3S)-cyclohexane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,7-8H2;1H/t5-,6+; |
InChI Key |
MVUYVVKSXCLYSP-KNCHESJLSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)N.Cl |
Canonical SMILES |
C1CC(CC(C1)N)N.Cl |
Origin of Product |
United States |
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